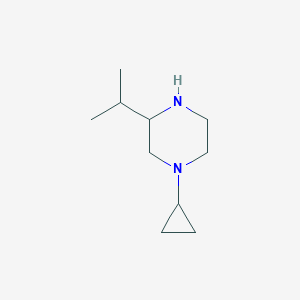
1-Cyclopropyl-3-Isopropylpiperazin
Übersicht
Beschreibung
1-Cyclopropyl-3-isopropylpiperazine is a chemical compound with the molecular formula C10H20N2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Cyclopropyl-3-isopropylpiperazine, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-isopropylpiperazine can be analyzed using various techniques . These include using a structural formula editor to draw the molecule and convert it into a 3D model , or using diffractometers specifically designed for 3D ED/microED to determine crystal structures .
Chemical Reactions Analysis
The analysis of chemical reactions involving 1-Cyclopropyl-3-isopropylpiperazine would require a detailed understanding of the principles of chemical reactor analysis and design . This includes understanding the context of the chemical reaction, the characterization of the reactor feed, and the performance of the reactor .
Physical And Chemical Properties Analysis
1-Cyclopropyl-3-isopropylpiperazine has a molecular weight of 168.28 g/mol . Further details about its physical and chemical properties, such as its density, color, hardness, melting and boiling points, and electrical conductivity, would require specific experimental measurements .
Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
Piperazin und seine Derivate sind für ihre breite Palette an biologischen und pharmazeutischen Aktivitäten bekannt. Die Synthese von substituierten Piperazinen ist von großem Interesse aufgrund ihrer Anwendung in verschiedenen Medikamenten wie Trimetazidin, Ranolazin, Befuralin, Aripiprazol, Quetiapin, Indinavir, Sitagliptin und Vestipitant . Zu den Verfahren zur Synthese dieser Derivate gehören die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, die Ugi-Reaktion und die photokatalytische Synthese .
Entwicklung von Herz-Kreislauf-Medikamenten
Der Piperazin-Rest ist ein häufiges Merkmal in Herz-Kreislauf-Medikamenten. So werden zum Beispiel Trimetazidin und Ranolazin, die die Piperazin-Struktur enthalten, zur Behandlung von Angina pectoris eingesetzt, indem sie die Glukoseutilisation des Myokards verbessern .
Antipsychotische Medikamente
Piperazinderivate wie Aripiprazol und Quetiapin werden zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt. Diese Verbindungen wirken auf verschiedene Neurotransmitter-Rezeptoren, um ihre therapeutische Wirkung auszuüben .
Anti-HIV-Mittel
Verbindungen wie Indinavir, die den Piperazin-Ring aufweisen, sind Proteaseinhibitoren, die bei der Behandlung von HIV-Infektionen eingesetzt werden. Sie wirken, indem sie das Virus daran hindern, zu seiner infektiösen Form zu reifen .
Antidiabetische Mittel
Piperazinderivate finden sich auch in Antidiabetika wie Sitagliptin. Diese Medikamente wirken als Dipeptidylpeptidase-4-Inhibitoren und helfen, den Blutzuckerspiegel zu regulieren .
Behandlung von Übelkeit und Angst
Vestipitant, das die Piperazin-Struktur enthält, wird wegen seines Potenzials zur Behandlung von Erkrankungen wie Übelkeit und Angst untersucht. Es wirkt als Neurokinin-1-Rezeptor-Antagonist und blockiert die Wirkung des Neurotransmitters Substanz P .
Wirkmechanismus
1-Cyclopropyl-3-isopropylpiperazine is believed to act as an agonist at a variety of receptors, including serotonin, dopamine, and glutamate receptors. It is thought to bind to these receptors and activate them, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-Cyclopropyl-3-isopropylpiperazine has been found to possess a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cAMP-dependent protein kinase and adenylate cyclase. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine. In addition, 1-Cyclopropyl-3-isopropylpiperazine has been found to increase the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropyl-3-isopropylpiperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it has been found to possess a variety of biochemical and physiological effects, making it potentially useful for a variety of experiments. However, 1-Cyclopropyl-3-isopropylpiperazine also has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
1-Cyclopropyl-3-isopropylpiperazine has a variety of potential future directions. It could potentially be used as a ligand for proteins, as a drug for treating neurological disorders, or in the synthesis of other compounds. It could also be used in the development of new drugs or in the study of the biochemical and physiological effects of other compounds. In addition, it could be used in the study of neurodegenerative diseases or in the study of the effects of environmental toxins. Finally, it could be used in the study of the mechanisms of action of other compounds or in the development of new compounds with similar biochemical and physiological effects.
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, including 1-Cyclopropyl-3-isopropylpiperazine . These hazards can include flammability, toxicity, and reactivity . Precautionary measures, such as wearing protective clothing and avoiding inhalation or ingestion, are recommended .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-7-12(6-5-11-10)9-3-4-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWORJJFCUQMXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



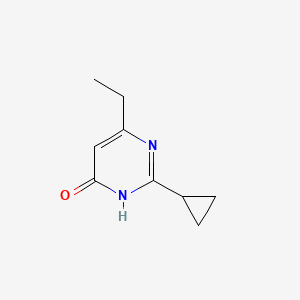
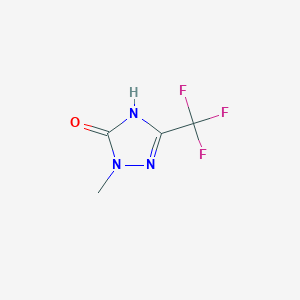
![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)
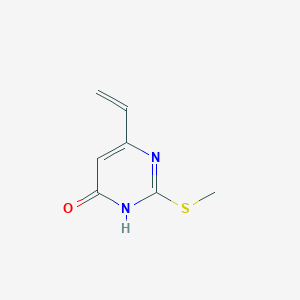
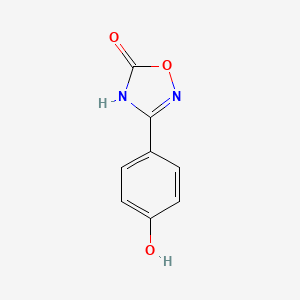
![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)
![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)

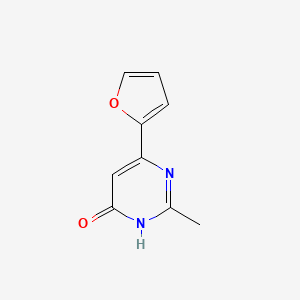

![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)
![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)

